molecular formula C27H25N3O4 B2918801 2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide CAS No. 894551-35-0

2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide

Cat. No.: B2918801
CAS No.: 894551-35-0
M. Wt: 455.514
InChI Key: QEUZEVVPICHRHM-UHFFFAOYSA-N
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Description

2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide is a synthetic organic compound with the molecular formula C28H27N3O4 and a molecular weight of 469.54 g/mol . This chemical entity features a complex [1,4]dioxino[2,3-g]quinolin-7-one core structure, a scaffold that has been identified in scientific literature as a platform for developing pharmacologically active agents. Compounds based on the [1,4]dioxino[2,3-g]quinoline structure have been investigated for various biological activities. For instance, related molecular frameworks have shown potential as inhibitors of key enzymes in the coagulation cascade, such as blood clotting factors Xa and XIa, highlighting the relevance of this chemotype in medicinal chemistry and pharmaceutical research . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers are responsible for verifying the suitability of this compound for their specific applications.

Properties

IUPAC Name

2-[8-[(4-methylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O4/c1-18-7-9-21(10-8-18)28-16-20-13-19-14-24-25(34-12-11-33-24)15-23(19)30(27(20)32)17-26(31)29-22-5-3-2-4-6-22/h2-10,13-15,28H,11-12,16-17H2,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUZEVVPICHRHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where isatin reacts with an aromatic aldehyde in the presence of a base.

    Introduction of the Dioxino Ring: This step involves the cyclization of the quinoline derivative with appropriate diol compounds under acidic conditions.

    Acylation: The final step involves the acylation of the aminomethylated quinoline derivative with phenylacetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.

    Reduction: Reduction of the quinoline core can yield tetrahydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of imines or oximes.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a fluorescent probe due to its quinoline core.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.

    Industry: Used in the development of new materials with specific electronic properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. The aminomethyl and phenylacetamide groups enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural Comparison with Analogs

Core Modifications and Substituent Effects

The [1,4]dioxino[2,3-g]quinoline core is a privileged structure in medicinal chemistry. Key analogs and their substituent variations are summarized below:

Table 1: Structural Variations in Key Analogs
Compound Name Substituent at Position 8 Substituent at Position 6 (Acetamide Group) Molecular Weight (g/mol) Reference
Target Compound [(4-Methylphenyl)amino]methyl N-phenyl 469.5*
N-(4-Ethylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-...acetamide [(Phenylamino)methyl] N-(4-ethylphenyl) 469.5
N-(3-Chloro-2-methylphenyl)-2-{7-oxo-8-[(phenylamino)methyl]-...acetamide [(Phenylamino)methyl] N-(3-chloro-2-methylphenyl) 489.9
2-(8-Benzoyl-9-oxo-...-N-(2,4-dimethoxyphenyl)acetamide Benzoyl N-(2,4-dimethoxyphenyl) 500.5
SH-340 (Quinazoline derivative) Piperazinylmethyl N-(3-chloro-4-fluorophenyl) Not reported

*Calculated based on molecular formula C28H27N3O3.

Key Observations :

  • Position 8: The target compound’s [(4-methylphenyl)amino]methyl group introduces a moderate electron-donating effect, which may enhance stability compared to electron-withdrawing substituents like benzoyl .
  • Position 6 : The N-phenylacetamide group is conserved in many analogs. Substitutions here (e.g., ethyl, chloro-methyl, or methoxy groups) influence lipophilicity and target binding .

Physicochemical Properties

  • Melting Point: Similar quinoline-derived amides (e.g., N-(4-Oxo-1,4-dihydroquinolin-2-yl)hexadecanamide) exhibit high melting points (>250°C), suggesting the target compound may also have high thermal stability .
  • Stability: The dioxino ring may be susceptible to hydrolysis under acidic/basic conditions, similar to tetrahydroisoquinoline derivatives .

Anti-Inflammatory Activity

  • The chromenone-based analog (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide showed superior anti-inflammatory activity to ibuprofen (IC50 = 12 µM vs. 25 µM) . While the target compound lacks a chromenone core, its acetamide group and aromatic substituents may target similar pathways (e.g., COX inhibition).

Antitumor Potential

  • Tetrahydroisoquinoline derivatives with [1,4]dioxino groups demonstrated antitumor activity in vitro, with IC50 values ranging from 1–10 µM against breast cancer cell lines .

Biological Activity

The compound 2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-phenylacetamide (CAS Number: 894551-51-0) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects against various cancer cell lines and its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C28H27N3O4C_{28}H_{27}N_{3}O_{4}, with a molecular weight of 469.5 g/mol. Its structure features a quinoline core fused with a dioxino ring and multiple aromatic substituents, which contribute to its unique chemical properties and potential biological activities.

PropertyValue
Molecular FormulaC28H27N3O4
Molecular Weight469.5 g/mol
CAS Number894551-51-0

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various human cancer cell lines. The following table summarizes the findings from in vitro assays:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)0.62
MDA-MB-231 (Breast)0.75
HeLa (Cervical)0.50
A2780 (Ovarian)1.08
K562 (Leukemia)>20

The compound exhibited significant antiproliferative activity against breast and cervical cancer cell lines, with IC50 values ranging from 0.50 to 1.08 µM. However, it showed limited activity against leukemia cells, indicating a potential selectivity for solid tumors.

The biological activity of the compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Suppression of Angiogenesis : The compound may inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Case Studies

In a recent study involving the synthesis and biological evaluation of similar compounds, derivatives with modifications in the phenyl groups demonstrated varying degrees of antiproliferative activity against cancer cell lines. The study highlighted structure-activity relationships that could inform further development of more potent analogs.

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